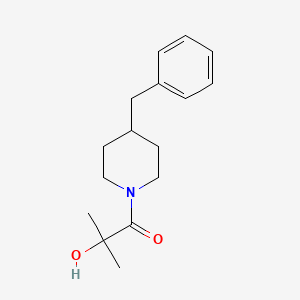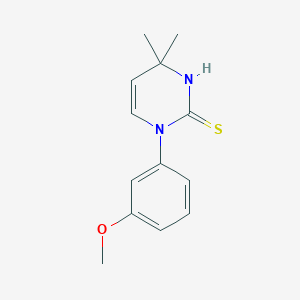
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
説明
The compound “1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-ketoester with guanidine. The methoxyphenyl group and the thiol group would likely be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The 3-methoxyphenyl group would be attached to one carbon of the ring, and the thiol group would be attached to another carbon of the ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The thiol group could be oxidized to form a disulfide bond, and the methoxyphenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar thiol and methoxy groups, the aromaticity of the pyrimidine and phenyl rings, and the overall size and shape of the molecule .科学的研究の応用
Antibacterial and Antifungal Applications
- Antimicrobial Activity: Dihydropyrimidinone and dihydropyrimidine derivatives, including 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have shown significant antibacterial and antifungal activities. These compounds have been synthesized and tested against various gram-positive and gram-negative bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, and Salmonella typhi), as well as fungi (e.g., Aspergillus fumigates, Aspergillus niger, and Rhizopus), demonstrating potent antimicrobial properties (Sahar B. Al-Juboori, 2020).
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization: The compound has been involved in the synthesis of novel pyrimidine derivatives, characterized by various spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR. These studies not only contribute to the development of new chemical entities with potential biological activities but also aid in understanding the structural aspects of these compounds (H. Nagarajaiah, N. Begum, 2015).
Materials Science and Surface Chemistry
- Polyaniline Deposition: Research involving the covalent immobilization of 1,4-phenylenediamine on 11-mercaptoundecanoic acid-coated gold surfaces illustrates the potential of derivatives of 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol in materials science. These studies show how immobilized monomer molecules can serve as nucleation sites for polymer formation, highlighting applications in the development of advanced materials with tailored electronic properties (Maciej Mazur and P. Krysiński, 2001).
Corrosion Inhibition
- Corrosion Inhibition: Pyrimidine-2-thione derivatives, closely related to the compound of interest, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compounds’ ability to adsorb on the metal surface, significantly hindering the corrosion process and suggesting applications in industrial corrosion protection (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).
将来の方向性
The study and development of new pyrimidine derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and exploring its potential uses .
特性
IUPAC Name |
3-(3-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-13(2)7-8-15(12(17)14-13)10-5-4-6-11(9-10)16-3/h4-9H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMIGZIYLQTBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



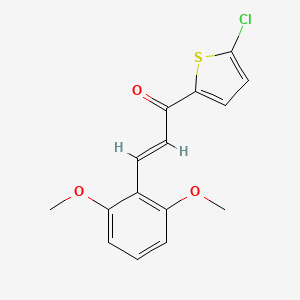
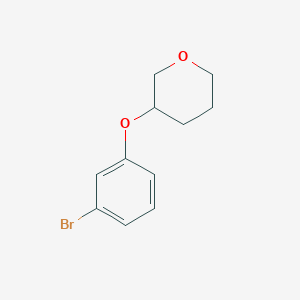

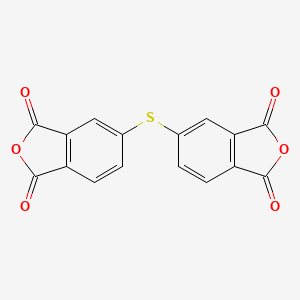

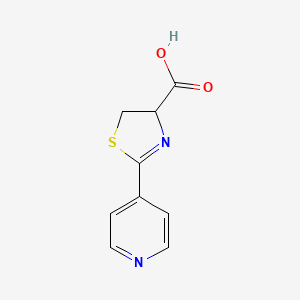
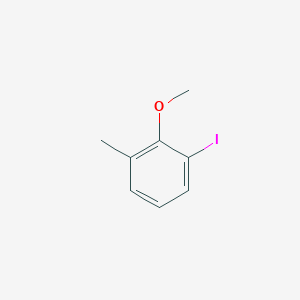
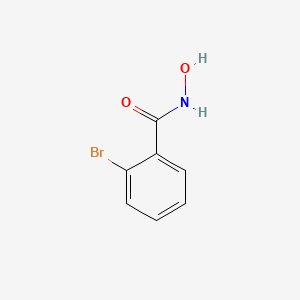
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)
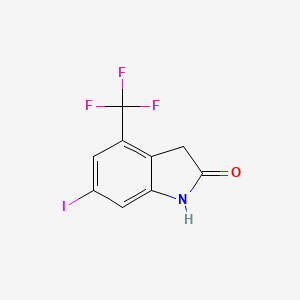

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)

